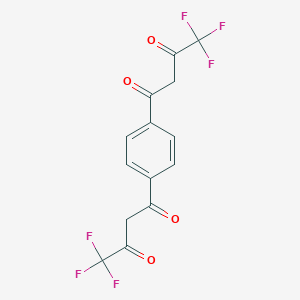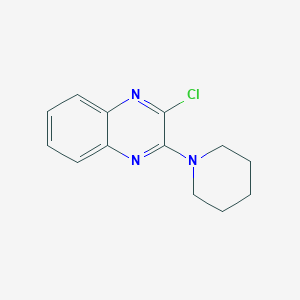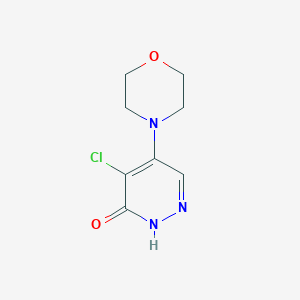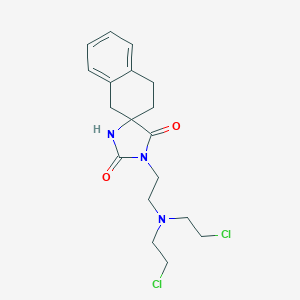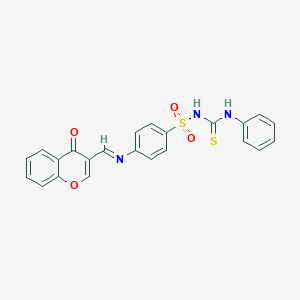
Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)-, also known as compound 1, is a synthetic organic compound that has gained attention in the scientific community due to its potential applications in various fields. It is a complex molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
Compound 1 has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Additionally, Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- 1 has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
Compound 1 has been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antibacterial and antifungal properties. In addition, Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- 1 has been shown to have neuroprotective effects and may have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- 1 in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- 1 has been well-studied, and its mechanism of action and physiological effects have been characterized in detail. However, one limitation of using Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- 1 in lab experiments is its complexity, which may make it difficult to synthesize and manipulate.
Orientations Futures
There are several future directions for the study of Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- 1. One potential direction is to explore its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- 1 and its potential use in the treatment of cancer and other diseases. Finally, the synthesis of analogs of Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- 1 may lead to the discovery of Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)-s with improved efficacy and fewer side effects.
Méthodes De Synthèse
The synthesis of Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- 1 involves the reaction of 4-hydroxycoumarin with thiosemicarbazide to form 4-((1,3-thiazol-2-yl)hydrazono)-4H-chromen-3-one, which is then reacted with 4-aminobenzenesulfonamide to form Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- 1. The synthesis of Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- 1 has been optimized to yield high purity and yield.
Applications De Recherche Scientifique
Compound 1 has been studied extensively for its potential applications in various fields. It has been shown to have antitumor activity, and its mechanism of action has been studied in detail. Compound 1 has also been studied for its antibacterial and antifungal properties, and its potential use as an antioxidant has been explored. Additionally, Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- 1 has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
198649-74-0 |
|---|---|
Nom du produit |
Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- |
Formule moléculaire |
C23H17N3O4S2 |
Poids moléculaire |
463.5 g/mol |
Nom IUPAC |
1-[4-[(4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea |
InChI |
InChI=1S/C23H17N3O4S2/c27-22-16(15-30-21-9-5-4-8-20(21)22)14-24-17-10-12-19(13-11-17)32(28,29)26-23(31)25-18-6-2-1-3-7-18/h1-15H,(H2,25,26,31) |
Clé InChI |
SAWVEYFZCIUOGG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=COC4=CC=CC=C4C3=O |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=COC4=CC=CC=C4C3=O |
Synonymes |
Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N -((phenylamino)thioxomethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



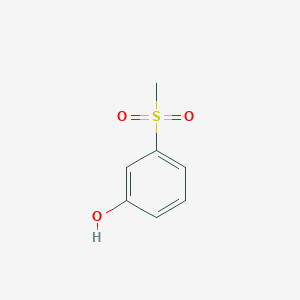
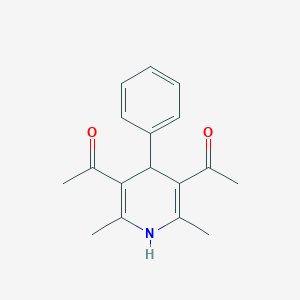
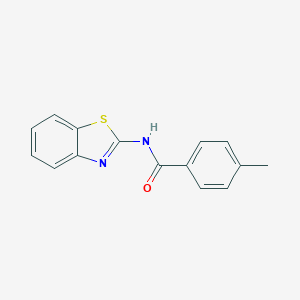
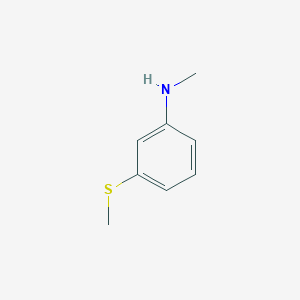
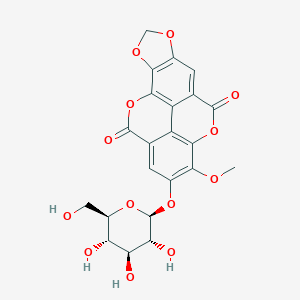
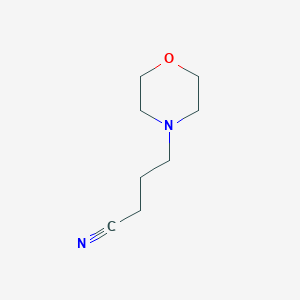
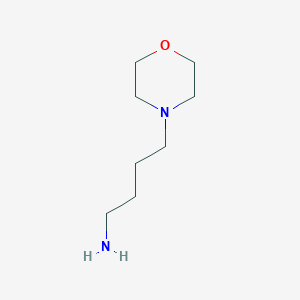
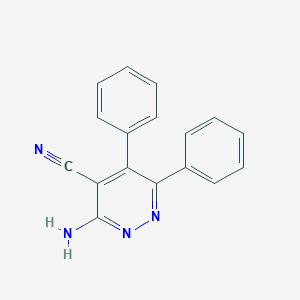
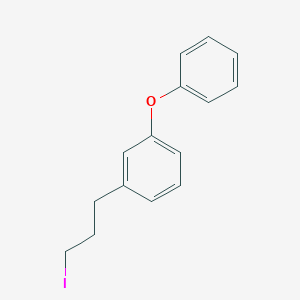
![N-[(2-ethoxyphenyl)methyl]cyclopentanamine](/img/structure/B183475.png)
